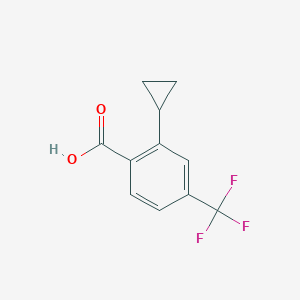

2-Cyclopropyl-4-(trifluoromethyl)benzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-cyclopropyl-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O2/c12-11(13,14)7-3-4-8(10(15)16)9(5-7)6-1-2-6/h3-6H,1-2H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMGUQUJFDRWBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CC(=C2)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Approaches

The synthesis of 2-Cyclopropyl-4-(trifluoromethyl)benzoic acid typically involves several key transformations that can be organized into general strategic approaches:

Retrosynthetic Analysis

From a retrosynthetic perspective, this compound can be disconnected in several ways:

The cyclopropyl group can be introduced via coupling reactions to a suitable 2-halo-4-(trifluoromethyl)benzoic acid or its derivatives.

The carboxylic acid functionality can be generated from the corresponding ester through hydrolysis or from an aldehyde through oxidation.

The trifluoromethyl group is typically present in the starting material, as direct trifluoromethylation of the aromatic ring presents significant challenges.

Key Transformation Steps

Based on the available synthetic literature, the following key transformation steps are commonly employed:

Introduction of the cyclopropyl group: Most commonly achieved through palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling using cyclopropyl boronic acid.

Ester formation and hydrolysis: The carboxylic acid is often protected as an ester during the coupling steps to prevent interference with the reaction, followed by hydrolysis to regenerate the acid.

Functional group interconversions: Depending on the starting materials, various functional group interconversions may be required to achieve the desired substitution pattern.

Detailed Synthesis Methods

Three-Step Synthesis via Methyl Ester Intermediate

The most well-documented method for synthesizing this compound involves a three-step process starting from commercially available 2-bromo-4-trifluoromethyl-benzoic acid. This approach has been described in patent literature and presents a reliable route to the target compound.

Step 1: Methyl Esterification

The first step involves the conversion of 2-bromo-4-trifluoromethyl-benzoic acid to its methyl ester:

- 2-bromo-4-trifluoromethyl-benzoic acid (2.0 g, 7.434 mmol) is dissolved in dimethylformamide (20 ml) under nitrogen at room temperature.

- Potassium carbonate (1.13 g, 8.177 mmol, 1.1 eq) and methyl iodide (557 μl, 8.921 mmol, 1.2 eq) are added to the solution.

- The reaction mixture is stirred overnight under a nitrogen atmosphere.

- After completion, the mixture is poured into water (300 ml) and extracted with ethyl acetate (2 × 80 ml).

- The combined organic extracts are dried over sodium sulfate, filtered, and concentrated under reduced pressure.

- The crude product is purified by silica gel chromatography (eluent: heptane/ethyl acetate gradient from 0 to 10%) to yield 2-bromo-4-trifluoromethyl-benzoic acid methyl ester (1.75 g, 83%) as an orange oil.

This step serves to protect the carboxylic acid functionality during the subsequent coupling reaction, which might otherwise interfere with the catalytic cycle.

Step 2: Suzuki-Miyaura Coupling

The second step introduces the cyclopropyl group via a palladium-catalyzed Suzuki-Miyaura coupling reaction:

- 2-bromo-4-trifluoromethyl-benzoic acid methyl ester (400 mg, 1.413 mmol) is combined with cyclopropyl boronic acid (146 mg, 1.696 mmol, 1.2 eq) in a mixture of toluene (6 ml) and water (0.3 ml) under nitrogen at room temperature.

- Tri-potassium phosphate monohydrate (1.21 g, 4.946 mmol, 3.5 eq) and tricyclohexyl phosphine (40.9 mg, 0.141 mmol, 0.1 eq) are added as the base and ligand, respectively.

- Palladium acetate (15.9 mg, 0.0707 mmol, 0.05 eq) is added as the catalyst.

- The reaction mixture is heated at 100°C for 4 hours and then stirred overnight at room temperature under nitrogen.

- After cooling, water is added, and the mixture is extracted with ethyl acetate.

- The organic layer is washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

- The crude product is purified by silica gel chromatography (eluent: heptane/ethyl acetate gradient from 0 to 10%) to yield 2-cyclopropyl-4-trifluoromethyl-benzoic acid methyl ester (0.24 g, 71%) as a yellow oil.

This step is critical as it establishes the key structural feature of the target molecule—the cyclopropyl group at the ortho position. The Suzuki-Miyaura coupling is particularly well-suited for this transformation due to its tolerance of the trifluoromethyl group and the ester functionality.

Step 3: Ester Hydrolysis

The final step involves the hydrolysis of the methyl ester to obtain the desired carboxylic acid:

- 2-cyclopropyl-4-trifluoromethyl-benzoic acid methyl ester (485 mg, 1.986 mmol) is suspended in ethanol (8 ml) at room temperature.

- Aqueous sodium hydroxide solution (2N, 1.99 ml, 3.972 mmol, 2 eq) is added to the suspension.

- The mixture is heated at 80°C for 30 minutes to effect hydrolysis.

- After cooling to room temperature, the ethanol is evaporated under reduced pressure.

- The residue is diluted with water, acidified with 2N hydrochloric acid to pH 2, and dichloromethane is added for extraction.

- The aqueous phase is extracted twice with dichloromethane.

- The combined organic phases are dried over sodium sulfate, filtered, and concentrated under reduced pressure.

- The crude product is purified by silica gel chromatography (eluent: heptane/ethyl acetate gradient from 0 to 100%) to yield 2-cyclopropyl-4-trifluoromethyl-benzoic acid (0.197 g, 27% for this step) as a light yellow solid.

The mass spectrum of the final product shows an expected mass-to-charge ratio (m/z) of 229.0 for the deprotonated molecule [M-H]-, which is consistent with the calculated molecular weight of 230.19 g/mol.

Synthesis Yield Analysis

The overall yield for the three-step synthesis can be calculated as follows:

| Step | Reaction | Yield (%) |

|---|---|---|

| 1 | Esterification | 83 |

| 2 | Suzuki-Miyaura Coupling | 71 |

| 3 | Hydrolysis | 27 |

| Overall | 15.9 |

The overall yield of approximately 16% indicates that while the synthesis is viable, there is significant room for optimization, particularly in the final hydrolysis step.

Optimization of Synthesis Conditions

Optimizing the synthesis of this compound can significantly improve both yield and purity. The following parameters have been identified as critical for each step of the synthesis:

Esterification Optimization

For the methyl esterification step, several parameters can be optimized:

| Parameter | Options | Considerations |

|---|---|---|

| Base | K₂CO₃, Cs₂CO₃, NaOH | Base strength, solubility in the reaction medium |

| Alkylating Agent | CH₃I, (CH₃)₂SO₄, CH₃OCOOCH₃ | Reactivity, safety, cost |

| Solvent | DMF, Acetone, Acetonitrile | Solubility of reagents, reaction rate, ease of workup |

| Temperature | 20-80°C | Higher temperatures may accelerate the reaction but could lead to side reactions |

| Reaction Time | 4-24 hours | Sufficient time for complete conversion |

Suzuki-Miyaura Coupling Optimization

The Suzuki-Miyaura coupling is often the most critical step in the synthesis and can be optimized through careful selection of reaction conditions:

| Parameter | Options | Considerations |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Activity, stability, cost |

| Ligand | Tricyclohexylphosphine, XPhos, SPhos | Electronic and steric properties affecting catalyst activity |

| Base | K₃PO₄·H₂O, K₂CO₃, Cs₂CO₃ | Solubility, strength, compatibility with coupling components |

| Solvent System | Toluene/water, Dioxane/water, THF/water | Biphasic system beneficial for coupling efficiency |

| Temperature | 80-120°C | Balance between reaction rate and catalyst stability |

| Reaction Time | 4-24 hours | Complete conversion while minimizing side reactions |

| Pd:Ligand Ratio | 1:1, 1:2, 1:4 | Optimal catalyst activation and stabilization |

Hydrolysis Optimization

The hydrolysis step shows the lowest yield in the sequence and presents a significant opportunity for improvement:

| Parameter | Options | Considerations |

|---|---|---|

| Base | NaOH, LiOH, KOH | Different reactivity profiles |

| Concentration | 1-5 N | Higher concentrations may accelerate hydrolysis |

| Solvent | Ethanol, Methanol, THF/water | Solubility of the ester and resulting acid |

| Temperature | 60-100°C | Higher temperatures may accelerate hydrolysis |

| Reaction Time | 0.5-4 hours | Complete hydrolysis without degradation |

| Workup | pH adjustment (1-3) | Critical for efficient isolation of the acid |

Alternative Synthetic Approaches

While the three-step synthesis described is well-documented, other approaches could potentially provide more efficient routes to this compound:

Direct Functionalization of 4-(Trifluoromethyl)benzoic Acid

This approach would involve the direct introduction of the cyclopropyl group at the 2-position of 4-(trifluoromethyl)benzoic acid:

- Directed ortho-metalation of 4-(trifluoromethyl)benzoic acid using a suitable directing group.

- Reaction with a cyclopropylating agent, such as cyclopropyl bromide or iodide, in the presence of a transition metal catalyst.

- Removal of the directing group, if necessary.

While this approach offers a potentially shorter synthetic route, it faces challenges due to the electronic effects of the trifluoromethyl group and the potential for side reactions. The strong electron-withdrawing nature of the trifluoromethyl group may hinder the ortho-metalation process.

Oxidation of 2-Cyclopropyl-4-(trifluoromethyl)benzaldehyde

Another potential approach involves the oxidation of the corresponding benzaldehyde:

- Synthesis of 2-cyclopropyl-4-(trifluoromethyl)benzaldehyde through appropriate methods.

- Oxidation of the aldehyde to the carboxylic acid using oxidizing agents such as sodium chlorite, potassium permanganate, or hydrogen peroxide-based systems.

This approach could be particularly valuable if the corresponding benzaldehyde is more readily available or easier to synthesize than the direct precursors to the benzoic acid.

Cross-Coupling Strategies with Alternative Substrates

Alternative cross-coupling strategies could employ different starting materials:

- Coupling of 2-chloro-4-(trifluoromethyl)benzoic acid with cyclopropylzinc reagents via Negishi coupling.

- Coupling of 2-iodo-4-(trifluoromethyl)benzoic acid with cyclopropylstannanes via Stille coupling.

- Coupling of 2-triflate-4-(trifluoromethyl)benzoic acid derivatives with cyclopropylboronates.

These alternative coupling methods might offer advantages in terms of reaction conditions, functional group tolerance, or substrate availability.

Purification and Characterization

The purification and characterization of this compound are critical for ensuring the quality and identity of the final product.

Purification Methods

Several purification techniques are suitable for this compound and its intermediates:

| Method | Procedure | Advantages | Limitations |

|---|---|---|---|

| Column Chromatography | Silica gel with heptane/ethyl acetate gradient | High resolution, versatile | Time-consuming, solvent-intensive |

| Recrystallization | Dissolution in minimum hot solvent (e.g., ethanol, ethyl acetate) followed by cooling | Simple, scalable | May not remove all impurities |

| Acid-Base Extraction | Extraction into aqueous base followed by acidification and re-extraction | Selective for carboxylic acids | Multiple extraction steps required |

Characterization Techniques

The characterization of this compound typically involves multiple analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides critical structural information:

1H NMR (500 MHz, CDCl₃) δ: 0.99-1.09 (m, 2H), 1.33-1.40 (m, 2H), 3.64-3.71 (m, 2H), 7.27-7.31 (m, 2H), 7.42-7.47 (m, 2H).

These signals correspond to:

- Cyclopropyl ring protons (0.99-1.09 and 1.33-1.40 ppm)

- Cyclopropyl methine proton (3.64-3.71 ppm)

- Aromatic protons (7.27-7.31 and 7.42-7.47 ppm)

Additional characterization would typically include:

- ¹³C NMR to confirm the carbon framework

- ¹⁹F NMR to verify the trifluoromethyl group

Mass Spectrometry

Mass spectrometry confirms the molecular weight, with the expected mass-to-charge ratio (m/z) for this compound being 229.0 [M-H]⁻, consistent with the calculated molecular weight of 230.19 g/mol.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about functional groups, with characteristic bands expected for:

- Carboxylic acid O-H stretching (3000-2500 cm⁻¹)

- C=O stretching (approximately 1700 cm⁻¹)

- C-F stretching (1100-1000 cm⁻¹)

- Aromatic C=C stretching (1600-1400 cm⁻¹)

Melting Point Determination

The melting point provides a simple but effective measure of purity, with sharp melting points indicating high purity.

High-Performance Liquid Chromatography (HPLC)

HPLC analysis can determine the purity of the final product, typically reported as percentage purity.

Challenges and Considerations in Synthesis

The synthesis of this compound presents several challenges that must be addressed to achieve optimal results:

Cyclopropyl Ring Stability

The cyclopropyl ring introduces additional considerations:

- The strained three-membered ring can undergo ring-opening reactions under certain conditions.

- Cyclopropyl boronic acids have limited stability and may require careful handling or preparation immediately before use.

- The coupling reaction conditions must be optimized to ensure efficient formation of the carbon-carbon bond while preserving the cyclopropyl ring.

Scale-Up Considerations

When scaling up the synthesis of this compound, several factors must be considered:

- The exothermic nature of some steps (particularly the Suzuki coupling) may require careful temperature control on larger scales.

- The use of palladium catalysts introduces cost considerations for larger-scale synthesis.

- Purification methods may need to be adapted, with crystallization potentially replacing chromatography for larger-scale production.

Applications and Significance

This compound has several important applications that drive interest in its efficient synthesis:

Pharmaceutical Applications

The compound and its derivatives have significant potential in medicinal chemistry:

- As glycine transporter 1 (GlyT-1) inhibitors with potential applications in the treatment of schizophrenia and other neurological disorders.

- As building blocks for the synthesis of more complex bioactive molecules, particularly those that benefit from the unique structural features imparted by the cyclopropyl ring and trifluoromethyl group.

- In the development of novel NMDA receptor modulators with potential applications in cognitive enhancement and neuroprotection.

Structure-Activity Relationship Studies

The unique structural features of this compound make it valuable for structure-activity relationship studies:

- The cyclopropyl group provides a rigid, three-dimensional structural element that can influence binding to biological targets.

- The trifluoromethyl group increases lipophilicity and metabolic stability, important considerations in drug development.

- The carboxylic acid provides a versatile handle for further derivatization, allowing the creation of diverse compound libraries.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Cyclopropyl-4-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The trifluoromethyl and cyclopropyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.

Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

- 2-Cyclopropyl-4-(trifluoromethyl)benzoic acid serves as a versatile building block in the synthesis of complex organic molecules. Its structural characteristics allow it to participate in various chemical reactions, leading to the formation of new compounds with potential applications in pharmaceuticals and agrochemicals.

Biological Applications

Enzyme Inhibition Studies

- The compound has been utilized in studies focused on enzyme inhibition. It can act as a ligand in binding studies, providing insights into enzyme mechanisms and interactions with biological targets.

Receptor Modulation

- Notably, this compound has shown antagonistic effects on the prostaglandin EP4 receptor, which is implicated in inflammatory responses and cancer progression. Its ability to inhibit this receptor can lead to reduced intracellular cAMP levels, impacting cellular signaling pathways associated with tumor growth and inflammation.

Industrial Applications

Production of Specialty Chemicals

- In industrial settings, this compound is employed in the production of specialty chemicals that require specific properties derived from its unique structure. This includes applications in materials science where enhanced thermal or chemical stability is desired.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor effects in vivo. In mouse models, administration at varying doses resulted in a marked reduction in tumor volume compared to control groups. For instance, at a dosage of 150 mg/kg, tumor growth inhibition reached up to 51.78%.

Inflammatory Response Modulation

In vitro studies have demonstrated that this compound effectively inhibits pro-inflammatory cytokine production in cell lines stimulated by lipopolysaccharides (LPS). This suggests potential therapeutic applications for treating inflammatory diseases such as arthritis.

Future Directions for Research

Further investigations are warranted to explore:

- Pharmacokinetics : Detailed studies on absorption, distribution, metabolism, and excretion profiles will help optimize dosage regimens.

- Broader Biological Screening : Investigating additional biological targets may reveal further therapeutic potentials.

- Structure-Activity Relationship Studies : Continued research will aid in designing more potent analogs with improved efficacy and safety profiles .

Wirkmechanismus

The mechanism of action of 2-Cyclopropyl-4-(trifluoromethyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards specific targets, while the cyclopropyl group can influence the overall conformation and stability of the compound. These interactions can modulate various biochemical pathways, leading to the desired effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The structural and functional attributes of 2-cyclopropyl-4-(trifluoromethyl)benzoic acid can be compared to analogs such as 2-cyclopropyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid (CAS: 1380170-68-2), a heterocyclic derivative. Below is a detailed analysis:

Table 1: Comparative Properties of Selected Compounds

Structural and Functional Insights:

Core Backbone Differences: The benzoic acid derivative retains an aromatic benzene ring, contributing to higher molecular weight (230.18 vs. The oxazole analog replaces the benzene ring with a 1,3-oxazole heterocycle, introducing a nitrogen atom and oxygen within the ring.

Acidity and Electronic Effects: The predicted pKa of the oxazole derivative (1.65) suggests stronger acidity compared to typical benzoic acids (pKa ~ 4.2 for unsubstituted benzoic acid). This is attributed to the electron-withdrawing effects of both the -CF₃ group and the oxazole ring, which stabilize the deprotonated carboxylate form . For this compound, the -CF₃ group likely lowers the pKa relative to non-fluorinated analogs, though experimental data is lacking .

Steric and Conformational Effects :

- Both compounds feature a cyclopropyl group, which imposes steric hindrance and may influence binding interactions in biological or catalytic contexts. However, the oxazole derivative’s smaller heterocyclic core could reduce steric bulk compared to the benzene ring .

Applications and Reactivity: Benzoic acid derivatives are widely used as intermediates in pharmaceuticals (e.g., nonsteroidal anti-inflammatory drugs) and agrochemicals. The -CF₃ group enhances metabolic stability and lipophilicity .

Biologische Aktivität

2-Cyclopropyl-4-(trifluoromethyl)benzoic acid (CPTB) is an aromatic carboxylic acid characterized by a cyclopropyl group and a trifluoromethyl substituent. Its molecular formula is CHFO, and it has a molar mass of approximately 230.18 g/mol. The unique structural features of CPTB enhance its lipophilicity and biological activity, making it a compound of interest in various fields, particularly in medicinal chemistry.

CPTB can be synthesized through several methods, including the coupling of 4-(trifluoromethyl)benzoic acid with cyclopropyl derivatives using reagents such as N,N’-dicyclohexylcarbodiimide in dry solvents like N,N-dimethylformamide. The trifluoromethyl group significantly influences the compound's reactivity and biological interactions.

Biological Activity

Antimycotic Properties:

CPTB has been studied for its potential as an antimycotic agent. Salicylanilide esters derived from CPTB have shown activity against multiple fungal strains in vitro, indicating its effectiveness in combating fungal infections .

Anti-inflammatory and Analgesic Effects:

Preliminary studies suggest that CPTB may interact with biological targets involved in inflammation and pain pathways. Compounds with similar structures have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

Case Studies:

-

Fungal Inhibition Study:

A series of salicylanilide esters synthesized from CPTB were tested against eight fungal strains, showing significant inhibitory effects, particularly against Candida species. -

Computational Studies:

Computational analyses have been conducted to assess the conformational stability and vibrational spectra of CPTB, providing insights into its thermochemical properties and potential interactions with biological macromolecules .

The mechanism by which CPTB exerts its biological effects is not fully elucidated; however, it is believed to involve modulation of enzyme activity related to inflammation and possibly direct interaction with microbial cell structures. Molecular docking studies are ongoing to predict binding affinities with specific targets.

Comparative Analysis

To better understand the uniqueness of CPTB, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Chloro-4-(trifluoromethyl)benzoic acid | Chlorine substituent | More polar due to chlorine |

| 4-(Trifluoromethyl)benzoic acid | Lacks cyclopropyl group | Simpler structure |

| 2-Cyclopropyl-5-(trifluoromethyl)benzoic acid | Different position of trifluoromethyl | Potentially different biological activity |

| 4-(1-(Trifluoromethyl)cyclopropyl)benzoic acid | Cyclopropyl group at different position | Unique sterics due to cyclopropane |

The presence of both cyclopropyl and trifluoromethyl groups in CPTB contributes to its distinct chemical behavior compared to these similar compounds.

Future Directions

Further research is necessary to fully characterize the biological activity of CPTB, including:

- Expanded Antimycotic Testing: More extensive testing against a broader range of fungal pathogens.

- In Vivo Studies: Investigation into the pharmacokinetics and pharmacodynamics in animal models.

- Mechanistic Studies: Detailed exploration of molecular interactions at the enzyme level.

Q & A

Q. What are the common synthetic routes for 2-Cyclopropyl-4-(trifluoromethyl)benzoic acid, and what reaction conditions are typically employed?

- Methodological Answer : Synthesis often involves introducing the cyclopropyl group via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using cyclopropane-bearing boronic acids. The trifluoromethyl group is typically introduced via electrophilic substitution or by using trifluoromethylation reagents like TMSCF₃. Acidic or basic hydrolysis of intermediate esters or nitriles yields the final benzoic acid. Key conditions include:

- Catalysts : Pd(PPh₃)₄ for coupling reactions.

- Temperature : 80–120°C for cyclopropane stability.

- Solvents : Tetrahydrofuran (THF) or dimethylformamide (DMF) for polar intermediates.

Example: Similar syntheses of trifluoromethyl-substituted benzoic acids use controlled chlorination or fluorination steps under inert atmospheres .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Distinct signals for cyclopropyl protons (δ 1.0–2.0 ppm, multiplet) and aromatic protons (δ 7.0–8.5 ppm). The trifluoromethyl group (CF₃) causes splitting in adjacent protons .

- ¹⁹F NMR : A singlet near δ -60 to -70 ppm for CF₃ .

- Mass Spectrometry (MS) : Molecular ion [M-H]⁻ at m/z 258.05 (calculated for C₁₁H₉F₃O₂). Fragmentation patterns include loss of CO₂ (44 Da) .

- HPLC : Reverse-phase C18 columns with mobile phases like acetonitrile/0.1% phosphoric acid (80:20) achieve baseline separation. Retention time ~12–15 minutes under optimized conditions .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses, particularly when dealing with sensitive functional groups?

- Methodological Answer :

- Protecting Groups : Use tert-butyl esters to protect the carboxylic acid during cyclopropane introduction, preventing side reactions .

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to enhance coupling efficiency.

- Reaction Monitoring : Employ in-situ FTIR or LC-MS to track intermediates and adjust conditions dynamically.

- Example : A study on analogous trifluoromethyl benzoic acids achieved 85% yield by stabilizing intermediates via low-temperature (-20°C) reactions .

Q. What strategies are recommended for resolving contradictions between computational predictions and experimental data (e.g., NMR chemical shifts vs. DFT calculations) for this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental ¹H/¹⁹F NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p) basis set). Adjust solvent effects in simulations to match experimental conditions .

- Error Analysis : Identify discrepancies in dihedral angles or electron density maps. For example, cyclopropyl ring strain may distort predicted geometries.

- Case Study : A related compound showed a 0.3 ppm deviation in aromatic proton shifts due to unaccounted solvent polarity in DFT models .

Q. How can X-ray crystallography using SHELX software be applied to determine the crystal structure of this compound, and what challenges might arise during refinement?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to resolve light atoms (C, F, O).

- Refinement in SHELXL :

- Apply restraints for the cyclopropyl ring to mitigate disorder.

- Refine anisotropic displacement parameters for CF₃ groups .

- Challenges :

- Twinned Crystals : Use the TWIN/BASF commands in SHELXL to model twin domains.

- Thermal Motion : High thermal parameters for the CF₃ group may require constraints.

Example: SHELX successfully resolved similar steric clashes in trifluoromethyl-substituted aromatics by refining hydrogen atom positions iteratively .

Data Contradiction Analysis

Q. How should researchers address discrepancies between HPLC purity assays and NMR integration results for this compound?

- Methodological Answer :

- Root Cause : HPLC may detect non-UV-active impurities (e.g., inorganic salts), while NMR integrates all protonated species.

- Resolution :

Spiking Experiments : Add a known impurity (e.g., unreacted starting material) to confirm retention times .

LC-MS Coupling : Identify masses of eluted peaks to correlate with NMR signals .

Example: A study resolved a 5% purity discrepancy by identifying a non-protonated silica gel contaminant via LC-MS .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.